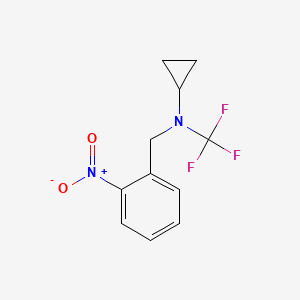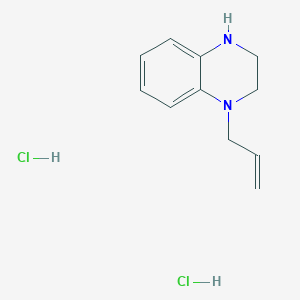
1-Allyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a chemical compound with the molecular formula C11H16Cl2N2 and a molecular weight of 247.16414 g/mol . It is a derivative of tetrahydroquinoxaline, a bicyclic compound that contains a quinoxaline ring system. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-Allyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride typically involves the reaction of 1,2,3,4-tetrahydroquinoxaline with allyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions usually require a solvent such as ethanol or methanol and a temperature range of 0-50°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Allyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it back to its tetrahydro form.
Substitution: It can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Allyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Medicine: Research has explored its potential as a pharmacological agent due to its structural similarity to bioactive compounds.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Allyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparaison Avec Des Composés Similaires
1-Allyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroquinoxaline: The parent compound without the allyl group.
1-Methyl-1,2,3,4-tetrahydroquinoxaline: A derivative with a methyl group instead of an allyl group.
3,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamide: A compound with a carboxamide group and two methyl groups
Propriétés
Formule moléculaire |
C11H16Cl2N2 |
|---|---|
Poids moléculaire |
247.16 g/mol |
Nom IUPAC |
4-prop-2-enyl-2,3-dihydro-1H-quinoxaline;dihydrochloride |
InChI |
InChI=1S/C11H14N2.2ClH/c1-2-8-13-9-7-12-10-5-3-4-6-11(10)13;;/h2-6,12H,1,7-9H2;2*1H |
Clé InChI |
DIQOROJGTFUVFW-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1CCNC2=CC=CC=C21.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


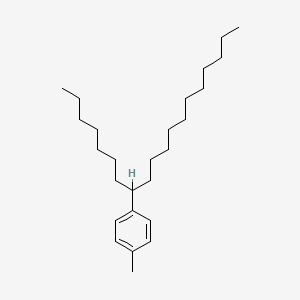
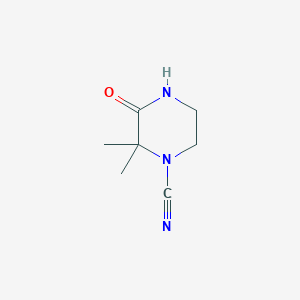
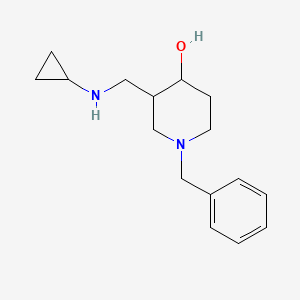

![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanamine](/img/structure/B13948836.png)
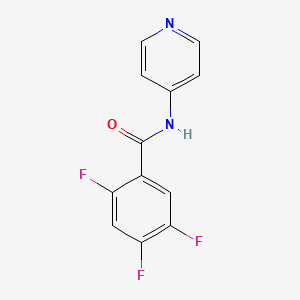
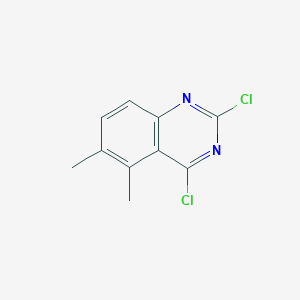

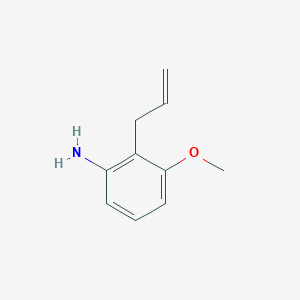
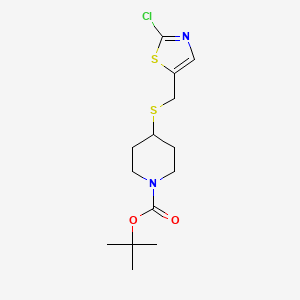


![tert-Butyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13948887.png)
